6-Hydroxynicotinic acid

Catalog No.
S596089
CAS No.
5006-66-6
M.F
C6H5NO3
M. Wt
139.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxynicotinic acid

CAS Number

5006-66-6

Product Name

6-Hydroxynicotinic acid

IUPAC Name

6-oxo-1H-pyridine-3-carboxylic acid

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

InChI

InChI=1S/C6H5NO3/c8-5-2-1-4(3-7-5)6(9)10/h1-3H,(H,7,8)(H,9,10)

InChI Key

BLHCMGRVFXRYRN-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,6-Dihydro-6-oxo-3-pyridinecarboxylic Acid; 1,6-Dihydro-6-oxo-nicotinic Acid; 2-Hydroxy-5-carboxypyridine; 5-Carboxy-2-pyridone; 6-Hydroxyniacin; 6-Oxo-1,6-dihydro-pyridine-3-carboxylic acid; NSC 35054; NSC 53377; NSC 8620;

Canonical SMILES

C1=CC(=O)NC=C1C(=O)O

Isomeric SMILES

C1=CC(=NC=C1C(=O)O)O

The exact mass of the compound 6-Hydroxynicotinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53377. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of monohydroxypyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Hydroxynicotinic acid (6-HNA) is a bifunctional pyridine derivative characterized by its carboxylic acid and hydroxyl functional groups. In solution and solid states, it exhibits tautomerism, predominantly existing as 6-oxo-1,6-dihydropyridine-3-carboxylic acid. This structural dynamic provides a specific combination of hydrogen-bond donors (N-H) and acceptors (C=O, COO-), establishing it as a critical building block in both organic synthesis and coordination chemistry. With a predicted pKa of approximately 3.80, it serves as a direct precursor in the industrial synthesis of nitrated pharmaceutical intermediates and as a specialized, topology-directing ligand for advanced metal-organic frameworks (MOFs) [1].

Substituting 6-HNA with standard nicotinic acid or generic benzoic acid derivatives fundamentally disrupts downstream applications. In coordination chemistry, the absence of the 6-hydroxyl/oxo group in standard nicotinic acid eliminates the critical N-H and O-H hydrogen-bonding sites required to assemble stable, predictable supramolecular motifs (such as trimeric R23(10) structures) in metal-organic frameworks[1]. In biocatalytic applications, enzymes like 6-hydroxynicotinate 3-monooxygenase (NicC) are highly specific to the 6-HNA structure; replacing it with the homocyclic analog 4-hydroxybenzoic acid results in a severe loss of catalytic efficiency, rendering generic analogs non-viable for accurate metabolic assays or bioremediation modeling[2].

Enzymatic Specificity in Biocatalytic Assays

6-HNA is the obligate substrate for 6-hydroxynicotinate 3-monooxygenase (NicC) in aerobic degradation pathways. Quantitative kinetic analysis demonstrates that wild-type NicC processes 6-HNA with high efficiency compared to structural analogs. When the homocyclic analog 4-hydroxybenzoic acid (4-HBA) is used as a substitute, the catalytic efficiency drops by a factor of 420 [1]. This quantitative differential confirms that 6-HNA cannot be replaced by simpler phenolic acids in enzymatic assays without severely compromising reaction rates and data validity.

Evidence DimensionCatalytic efficiency (kcat/Km) for NicC monooxygenase
Target Compound Data6-Hydroxynicotinic acid (Baseline 1x efficiency)
Comparator Or Baseline4-Hydroxybenzoic acid (4-HBA)
Quantified Difference420-fold lower catalytic efficiency for the comparator
ConditionsIn vitro steady-state kinetic analysis using Bordetella bronchiseptica RB50 NicC

Procurement of exact 6-HNA is mandatory for researchers developing accurate biocatalytic models, as analog substitution leads to near-total loss of enzymatic activity.

Supramolecular Assembly in Coordination Polymers

The tautomeric nature of 6-HNA (forming the 6-oxonicotinate anion) provides specific structural advantages in the hydrothermal synthesis of transition metal coordination polymers. Unlike standard nicotinic acid, 6-HNA enables the formation of strong intermolecular O–H···O and N–H···O hydrogen bonds. In Co(II) and Ni(II) systems, this specific functionalization drives the assembly of highly stable hydrogen-bond ring motifs, including trimeric R23(10) and tetrameric R24(8) structures, which dictate the distinct electrochemical behaviors of the resulting MOFs [1].

Evidence DimensionHydrogen-bonded framework topology
Target Compound Data6-Hydroxynicotinic acid (Forms stable R23(10) and R24(8) motifs via N-H/O-H bonding)
Comparator Or BaselineStandard nicotinic acid (Lacks N-H donor, cannot form these specific stabilizing motifs)
Quantified DifferenceYields specific R23(10) and R24(8) hydrogen-bond ring motifs absent in unsubstituted analogs
ConditionsHydrothermal synthesis of Co(II)/Ni(II) coordination polymers with 4,4′-bipyridine

Materials scientists must select 6-HNA over standard nicotinic acid to guarantee the structural integrity and predictable electrochemical performance of advanced MOFs.

Regioselective Efficiency as a Pharmaceutical Precursor

6-HNA is an optimized precursor for the synthesis of 6-hydroxy-5-nitronicotinic acid, a high-value pharmaceutical intermediate. The presence of the 6-hydroxyl group strongly directs electrophilic aromatic substitution to the 5-position. Standard nitration protocols yield the target 5-nitro derivative in a single step with an LC-MS purity exceeding 95% . Attempting this transformation with unsubstituted nicotinic acid requires complex, multi-step functionalization to achieve the same substitution pattern.

Evidence DimensionSynthetic steps and crude purity for 5-nitro-6-hydroxy substitution
Target Compound Data6-Hydroxynicotinic acid (Single-step nitration, >95% purity)
Comparator Or BaselineUnsubstituted nicotinic acid
Quantified DifferenceEliminates multiple functionalization steps while maintaining >95% regioselective purity
ConditionsNitration via red fuming nitric acid or HNO3/H2SO4 mixture at 50-80°C

Industrial buyers can significantly reduce process complexity, reagent costs, and purification overhead by sourcing 6-HNA as the direct starting material for nitrated pyridine derivatives.

Synthesis of Advanced Pharmaceutical Intermediates

Due to its strong regiodirecting effects, 6-HNA is the preferred starting material for the commercial scale-up of 6-hydroxy-5-nitronicotinic acid. This downstream intermediate is critical for developing broad-spectrum antibacterial agents and anti-tumor lead compounds, where high-purity (>95%) single-step nitration is required for process economics .

Construction of Functional Metal-Organic Frameworks (MOFs)

In materials science, 6-HNA is utilized as a bifunctional ligand to hydrothermally synthesize 1D, 2D, and 3D coordination polymers with transition metals (e.g., Co, Ni) and lanthanides. Its ability to tautomerize and form robust N-H···O hydrogen-bonded networks makes it ideal for engineering MOFs with specific electrochemical properties and structural topologies [1].

Standardization of Biocatalytic and Bioremediation Assays

As the obligate intermediate in the aerobic bacterial degradation of nicotinic acid, 6-HNA is an essential analytical standard and substrate for in vitro assays involving 6-hydroxynicotinate 3-monooxygenase (NicC). Its procurement is critical for environmental microbiologists and bioengineers modeling the enzymatic breakdown of pyridine-based environmental contaminants [2].

Physical Description

Off-white powder; [Alfa Aesar MSDS]
Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

139.026943022 Da

Monoisotopic Mass

139.026943022 Da

Heavy Atom Count

10

Melting Point

310 °C

UNII

8PLJ71N310

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5006-66-6

Wikipedia

2-pyridone-5-carboxylic acid

General Manufacturing Information

3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types